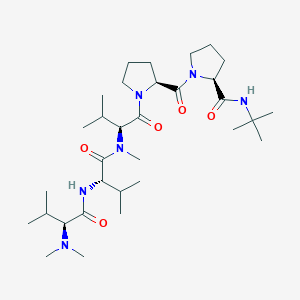

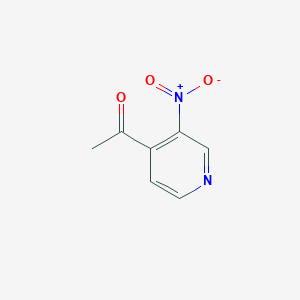

1-(3-Nitropyridin-4-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3-Nitropyridin-4-yl)ethanone derivatives involves various strategies, including the reaction of nitrochromone with electron-rich aminoheterocycles and anilines through a formal [3+3] cyclocondensation, leading to a variety of hetero(carbo)annulated 3-nitropyridines. This process is characterized by high yields and a broad scope, demonstrating the versatility of the starting materials and the efficiency of the synthetic routes (Iaroshenko et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-(3-Nitropyridin-4-yl)ethanone and its derivatives is often confirmed through various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecules. For instance, the structure of certain derivatives has been elucidated through single-crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the properties and reactivity of these compounds (Cao et al., 2011).

Chemical Reactions and Properties

1-(3-Nitropyridin-4-yl)ethanone undergoes various chemical transformations, including hydrazinolysis, which leads to the formation of hydrazones, and oxidation reactions that yield carboxylic acids. These reactions are pivotal for generating functionalized compounds with potential applications in different domains of chemistry and biology (Smolyar, 2010).

Applications De Recherche Scientifique

Chemical Transformations : Smolyar (2010) studied the transformations of 3-nitropyridin-4(1H)-one and its derivatives, leading to the formation of compounds like 1-(1H-pyrazol-3-yl)ethanone hydrazone, which can be further oxidized to yield 1H-pyrazole-3-carboxylic acid (Smolyar, 2010).

Solid-Liquid Phase Equilibrium Research : Li et al. (2019) conducted research on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol and n-propanol. They constructed isothermal ternary phase diagrams, which are crucial in the separation processes of these compounds (Li et al., 2019).

Synthesis and Biological Activity of Derivatives : Oliveira et al. (2012) synthesized new 1,3,4-oxadiazole derivatives starting from 1-(3-nitropyridin-4-yl)ethanone compounds, showing strong anti-staphylococcal activity against various strains of Staphylococcus aureus (Oliveira et al., 2012).

Luminescent Properties : Xu et al. (2010) studied the luminescent properties of terbium and europium complexes with amino-alkenone type ligands, including derivatives of 1-(3-nitropyridin-4-yl)ethanone. They analyzed their crystal structures and investigated their luminescent properties under UV light (Xu et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Mode of Action

Nitropyridines, a class of compounds to which it belongs, are known to interact with various biological targets through mechanisms such as redox cycling and nitroreduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(3-Nitropyridin-4-yl)ethanone are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.

Action Environment

The action of 1-(3-Nitropyridin-4-yl)ethanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is typically stored in an inert atmosphere at room temperature .

Propriétés

IUPAC Name |

1-(3-nitropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-4-7(6)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBPEUKZXRFJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376279 | |

| Record name | 1-(3-nitropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161871-65-4 | |

| Record name | 1-(3-nitropyridin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

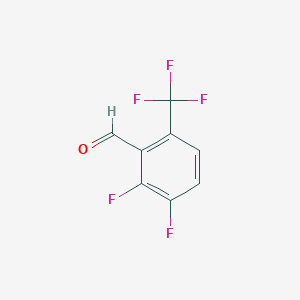

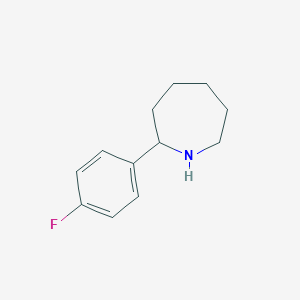

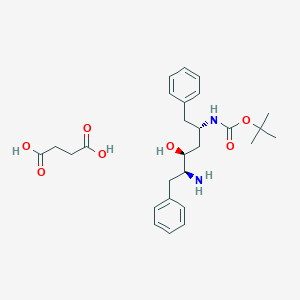

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)

![2-Hydroxy-5-[2-(acetylamino)ethyl]-p-benzoquinone](/img/structure/B67591.png)

![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)